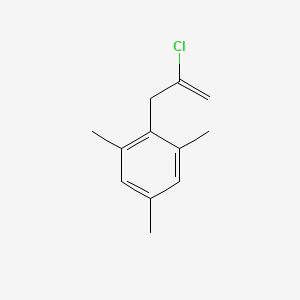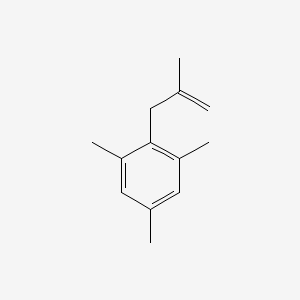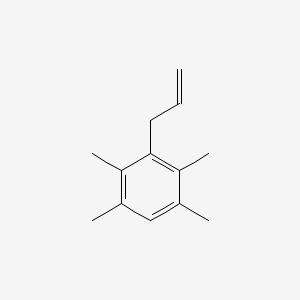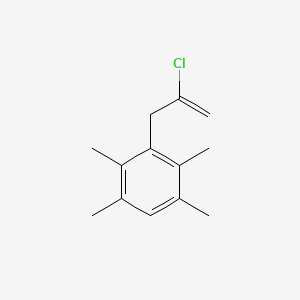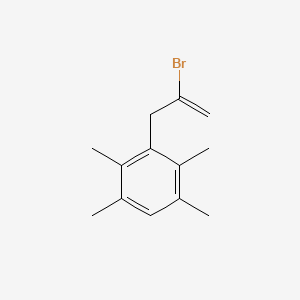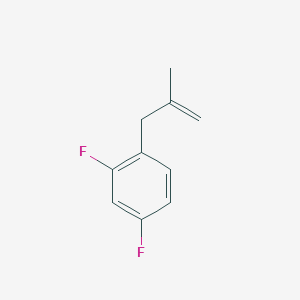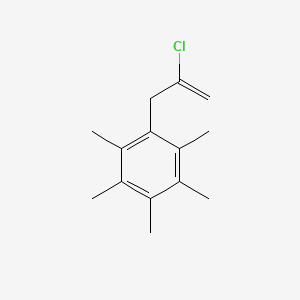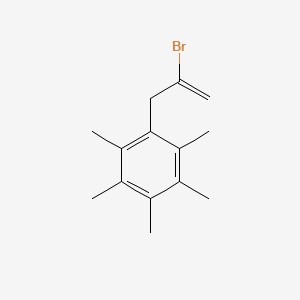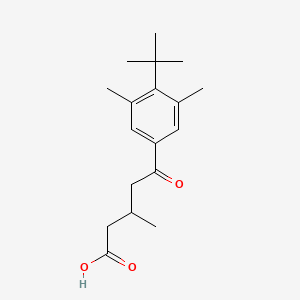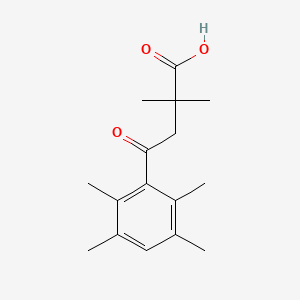
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
Overview
Description
“2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” is a complex organic compound. It contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl group, which is further attached to a propene group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is often used for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” is complex due to the presence of multiple functional groups. The bromine and fluorine atoms, along with the methyl group, are attached to the phenyl group, which is further attached to a propene group .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” likely involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The protodeboronation of alkyl boronic esters is a key step in these reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Fluorinated Pyridines
“2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” could be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Protodeboronation
The compound could be used in protodeboronation processes . Protodeboronation is a reaction where a boronate ester or a boronic acid is converted into a hydrocarbon .
Pd-catalyzed Arylation
The compound could be used in Pd-catalyzed arylation . This is a type of reaction where an aryl group is introduced into a molecule .
Tsuji–Trost Allylation
The compound could be used in Tsuji–Trost allylation . This is a palladium-catalyzed reaction where an allyl group is introduced into a molecule .
Metathesis
The compound could be used in metathesis . Metathesis is a type of reaction where the double bonds of two alkenes are broken and then rearranged to form new double bonds .
Amide Activation
The compound could be used in amide activation . This is a type of reaction where an amide bond is activated for further reactions .
Diazomethane Reactions
The compound could be used in diazomethane reactions . Diazomethane is a versatile reagent that can be used in a variety of reactions, including methylation, cyclopropanation, and carbene insertion .
Mechanism of Action
The mechanism of action for the reactions involving “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” likely involves the Suzuki–Miyaura coupling . This process involves the oxidative addition of electrophilic organic groups to palladium, followed by the transmetalation of nucleophilic organic groups from boron to palladium .
Future Directions
The future directions in the research and application of “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” could involve the development of more efficient synthesis methods, the exploration of its potential uses in various chemical reactions, and the investigation of its physical and chemical properties .
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDRNDRLICGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



